molecular formula C8H14BrClO2 B12961277 4-Chlorobutyl 2-bromo-2-methylpropanoate

4-Chlorobutyl 2-bromo-2-methylpropanoate

Cat. No.: B12961277
M. Wt: 257.55 g/mol
InChI Key: HSJCJQORNRQUFV-UHFFFAOYSA-N
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Description

4-Chlorobutyl 2-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a chlorine atom attached to a butyl group and a methylpropanoate group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobutyl 2-bromo-2-methylpropanoate typically involves the esterification of 4-chlorobutanol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobutyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-chlorobutanol and 2-bromo-2-methylpropanoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide, both in aqueous solutions.

Major Products

    Nucleophilic Substitution: Products include 4-chlorobutyl derivatives with various functional groups replacing the bromine atom.

    Elimination Reactions: The major product is an alkene, specifically 4-chlorobutene.

    Hydrolysis: The products are 4-chlorobutanol and 2-bromo-2-methylpropanoic acid.

Scientific Research Applications

4-Chlorobutyl 2-bromo-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals, including surfactants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 4-Chlorobutyl 2-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the ester functionality allows for hydrolysis and other ester-specific reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropanoic acid: Shares the same bromo-methylpropanoate moiety but lacks the chlorobutyl group.

    4-Chlorobutanol: Contains the chlorobutyl group but lacks the bromo-methylpropanoate moiety.

    2-Bromo-2-methylpropanoate esters: Various esters with different alkyl groups replacing the chlorobutyl group.

Uniqueness

4-Chlorobutyl 2-bromo-2-methylpropanoate is unique due to the presence of both a bromine and a chlorine atom, which imparts distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H14BrClO2

Molecular Weight

257.55 g/mol

IUPAC Name

4-chlorobutyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C8H14BrClO2/c1-8(2,9)7(11)12-6-4-3-5-10/h3-6H2,1-2H3

InChI Key

HSJCJQORNRQUFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCCCCl)Br

Origin of Product

United States

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